Physicochemical Property Comparison Against a Close 7-Aryl Analog
The target compound's computed lipophilicity (XLogP3 = 2.7) [1] differs from that of a closely related 7-aryl analog, 3-tert-butyl-7-[2-(4-bromophenyl)ethenyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (TCA3), which possesses a higher calculated logP due to its bromophenyl-ethenyl group [2]. The lower lipophilicity of the target compound suggests it may have different solubility and membrane permeability characteristics, a critical consideration for assay design and formulation.
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | TCA3 (7-[2-(4-bromophenyl)ethenyl]-3-tert-butyl derivative); LogP not numerically reported but structure indicates higher value. |
| Quantified Difference | Qualitatively lower lipophilicity for the target compound. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]. The TCA3 structure is reported in [2024JMoSt131739133T] [2]. |
Why This Matters
The difference in lipophilicity is a key parameter for pharmacokinetic behavior and must be considered when selecting a compound for cell-based versus biochemical assays.
- [1] PubChem Compound Summary for CID 6624675, 7-Benzylsulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. View Source
- [2] A new Thiadiazole-triazine derivative: Structural investigation, DFT studies, ADME-T analysis and SARS-CoV-2 activity by docking simulation. Journal of Molecular Structure, 2024. 1317: 39133. View Source
